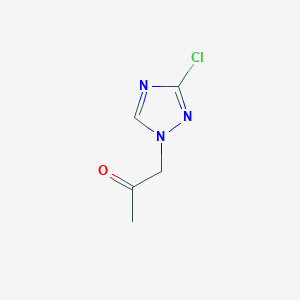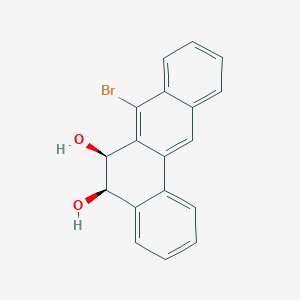
(5R,6S)-7-Bromo-5,6-dihydrotetraphene-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6S)-7-Bromo-5,6-dihydrotetraphene-5,6-diol is a synthetic organic compound characterized by its unique structural features, including a bromine atom and two hydroxyl groups attached to a dihydrotetraphene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform and acetic acid . The reaction conditions are carefully controlled to ensure the selective formation of the desired diastereoisomer.
Industrial Production Methods
While specific industrial production methods for (5R,6S)-7-Bromo-5,6-dihydrotetraphene-5,6-diol are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-7-Bromo-5,6-dihydrotetraphene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dihydrotetraphene-diol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrotetraphene-diol.
Substitution: Formation of various substituted tetraphene derivatives.
Scientific Research Applications
(5R,6S)-7-Bromo-5,6-dihydrotetraphene-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (5R,6S)-7-Bromo-5,6-dihydrotetraphene-5,6-diol involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (5R,6S)-5,6-Dihydroxy-7-bromo-1,2,3,4-tetrahydronaphthalene
- (5R,6S)-5,6-Dihydroxy-7-chloro-1,2,3,4-tetrahydronaphthalene
Uniqueness
(5R,6S)-7-Bromo-5,6-dihydrotetraphene-5,6-diol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61281-46-7 |
|---|---|
Molecular Formula |
C18H13BrO2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
(5R,6S)-7-bromo-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C18H13BrO2/c19-16-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13(12)17(20)18(21)15(14)16/h1-9,17-18,20-21H/t17-,18+/m1/s1 |
InChI Key |
ONBATIQDPZLKDA-MSOLQXFVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4[C@H]([C@H](C3=C2Br)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(C(C3=C2Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


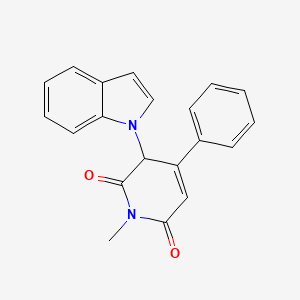
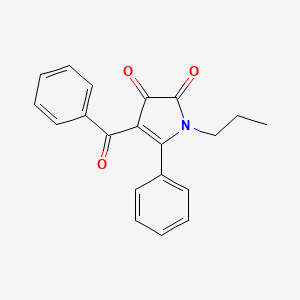
![[(2S,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(iodomethyl)oxolan-3-yl] acetate](/img/structure/B14575706.png)
![4-Heptylphenyl 2-cyano-3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14575708.png)
![2-Thiabicyclo[3.2.2]nona-3,6,8-triene](/img/structure/B14575710.png)
![Benzamide, 2-[(1,3-benzodioxol-5-ylmethylene)amino]-](/img/structure/B14575715.png)
![1lambda~5~-Phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14575718.png)
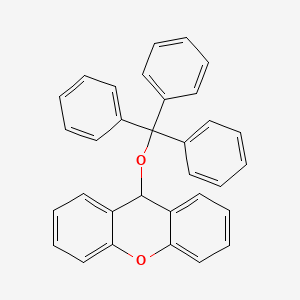
![2-[2-(Dimethylamino)ethylidene]cholestan-3-one](/img/structure/B14575728.png)
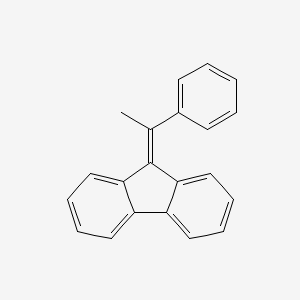
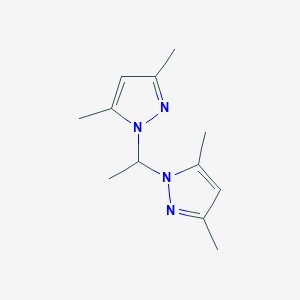
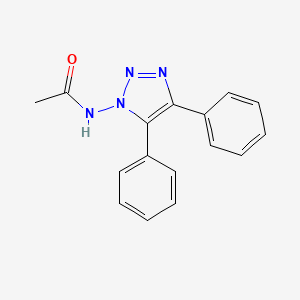
![2-[(Butylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14575749.png)
